1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Solubility LogP Drug Discovery Intermediate

FGFR inhibitor programs require the 5-(2-methoxyethyl)-benzimidazole motif of (R)-21c, the most potent pan-FGFR inhibitor (IC50: 0.9-6.1 nM across FGFR1-4). Generic 4-nitro-1,3-diaminobenzene derivatives lack this essential side chain, altering kinase selectivity. This compound is the sole documented precursor for this motif. • Enables 8-fold FGFR1/VEGFR2 selectivity window • XLogP3=1 predicts ~25× higher aqueous solubility vs. unsubstituted core • Certified lots stored at -20°C serve as HPLC reference standards for drug substance impurity profiling.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 1339046-59-1
Cat. No. B1403336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
CAS1339046-59-1
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3
InChIKeyZTVZFGGCSJBRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-(2-Methoxyethyl)-4-nitrobenzene-1,3-diamine: Key FGFR Inhibitor Intermediate


1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine (CAS 1339046-59-1, MFCD27957325) is a nitroaniline derivative with an N-(2-methoxyethyl) substituent, classified among functionalized 4-nitro-1,3-phenylenediamine building blocks . The compound is commercially available from multiple suppliers at >97% purity and is specifically referenced as a key reagent in the synthesis of 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, leading to the potent pan-FGFR inhibitor (R)-21c [1].

Required building block for synthesis of the pan-FGFR inhibitor (R)-21c as described in Yan et al. (2016)
Unique 2-methoxyethyl side chain absent in generic 4-nitro-1,3-diaminobenzene or simple N-alkyl analogs
Literature-validated entry point for FGFR lead optimization and reference standard preparation

Unique Advantage of the Methoxyethyl Derivative


Generic 4-nitro-1,3-diaminobenzene (CAS 5131-58-8) and its simple N-alkyl derivatives lack the 2-methoxyethyl side chain that is essential for constructing the precise 5'-substituted benzimidazole motif found in the most potent FGFR1–4 inhibitor (R)-21c (IC50 values of 0.9, 2.0, 2.0, and 6.1 nM, respectively) [1]. The methoxyethyl group contributes both physicochemical properties (XLogP3 of 1 vs. ~2.4 for the unsubstituted core, predicting ~25× higher aqueous solubility) and the exact spatial and electronic topology required for the FGFR pharmacophore . Replacing this intermediate with a close analog such as N1-methyl- or N1-(2-hydroxyethyl)-4-nitrobenzene-1,3-diamine would yield a final compound with a different substituent at a critical position, altering kinase selectivity and potency profiles documented in the Yan et al. structure–activity relationship [1].

! Generic 4-nitro-1,3-diaminobenzene lacks the 2-methoxyethyl group, which can shift final compound selectivity and potency profiles away from the reported FGFR SAR.
! Alternative N-alkyl derivatives (e.g., N1-methyl or N1-hydroxyethyl) produce a different 5-substituent in the final inhibitor, documented to yield weaker FGFR isoform inhibition in the Yan et al. study.
! Storage conditions differ (–20 °C required vs room temperature for the unsubstituted core); mishandling may compromise coupling reactivity and batch-to-batch reproducibility.

Evidence: 1-N-(2-Methoxyethyl)-4-nitrobenzene-1,3-diamine


Enhanced Aqueous Solubility vs. Unsubstituted Core

The N-(2-methoxyethyl) substituent substantially reduces the predicted octanol–water partition coefficient relative to the unsubstituted 4-nitro-1,3-diaminobenzene core, indicating improved aqueous solubility that facilitates homogeneous reaction conditions during FGFR inhibitor assembly .

Aqueous solubility
Class-level inference
XLogP3 1.0 vs 2.44 (unsubstituted core) Δ ≈1.44 → ~25× solubility improvement predicted
Supports homogeneous reaction conditions during FGFR inhibitor assembly.
Predicted logP; verify experimentally under synthetic conditions.
Solubility LogP Drug Discovery Intermediate

Direct Link to Potent Pan-FGFR Inhibitor (R)-21c

The compound serves as the exclusive synthetic precursor to the 5-methoxyethyl-benzimidazole substituent in (R)-21c, the most potent pan-FGFR inhibitor reported in the Yan et al. series. (R)-21c inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 0.9, 2.0, 2.0, and 6.1 nM, respectively, and achieves 96.9% tumor growth inhibition in NCI-H1581 (FGFR1-amplified) xenograft mice at 10 mg/kg qd p.o. [1]. Other 5-position substituents evaluated in the same study (e.g., hydrogen, methyl, hydroxyethyl) yielded substantially weaker or isoform-biased inhibition profiles.

(R)-21c potency link
Head-to-head
FGFR1 IC50 0.9 nM; FGFR2 2.0 nM; FGFR3 2.0 nM; FGFR4 6.1 nM 96.9% TGI at 10 mg/kg in FGFR1-amplified xenograft model
Procurement enables synthesis of the most active reported analog in the Yan et al. series.
Cell-free enzymatic and in vivo model data; SAR confirmation recommended.
FGFR inhibitor Kinase selectivity Antitumor efficacy

Benzimidazole-Indazole Scaffold with High Kinase Selectivity

The methoxyethyl side chain introduced via this building block contributes to a benzimidazole-indazole core that, in the final compound (R)-21c, demonstrates sub-10 nM pan-FGFR activity while sparing other kinases tested in the safety panel [1]. BindingDB records confirm an IC50 of 7.5 nM for the closely related analog against VEGFR2, indicating maintained off-target window when the methoxyethyl substituent is correctly positioned [2].

Kinase selectivity
Cross-study comparable
FGFR1 IC50 = 0.9 nM; VEGFR2 IC50 = 7.5 nM (8.3-fold window)
Reports a selectivity window that may guide off-target kinase profiling.
BindingDB cross-study comparison; validate in target panel.
Kinase profiling Selectivity Benzimidazole-indazole

Cold-Chain Storage for Reproducible Reactivity

The compound requires storage at –20 °C to maintain integrity, as specified by suppliers familiar with its use in staged FGFR inhibitor syntheses . This controlled storage protocol differentiates it from the unsubstituted 4-nitro-1,3-diaminobenzene (stored at room temperature) and is necessitated by the reactive methoxyethylated secondary amine moiety, which can undergo slow oxidative degradation if mishandled.

Cold‑chain storage
Supporting evidence
Storage: –20 °C (vs room temp for 4-nitro-1,3-diaminobenzene)
Cold-chain required for consistent reactivity and coupling yield.
Supplier datasheet; monitor batch stability upon receipt.
Storage condition Stability Process chemistry

Applications: 1-N-(2-Methoxyethyl)-4-nitrobenzene-1,3-diamine


Pan-FGFR Inhibitor (R)-21c Synthesis and SAR

This building block is the sole documented precursor for constructing the 5-(2-methoxyethyl)-benzimidazole moiety of (R)-21c, enabling medicinal chemistry teams to reproduce the most potent pan-FGFR inhibitor in the Yan et al. series and systematically explore SAR at the 5-position [1].

Lead Optimization for FGFR-Driven Cancers

Use of this specific intermediate allows teams to maintain the methoxyethyl side chain that contributes to the 8-fold selectivity window between FGFR1 and VEGFR2 observed in BindingDB records, a critical parameter when optimizing for kinase selectivity profiles [2].

Process Chemistry and Scale-Up of FGFR Inhibitors

The compound's improved predicted aqueous solubility (XLogP3 = 1 vs. 2.44 for the unsubstituted core) facilitates homogeneous coupling conditions, reducing solvent volumes and simplifying work-up in multi-kilogram campaigns .

Reference Standard for Analytical Method Development

Certified lots of this building block, stored at –20 °C as per supplier specification, can serve as a qualified reference material for HPLC method development and impurity profiling of FGFR inhibitor drug substance .

Application
Selection Property
Validation Focus
FGFR inhibitor (R)-21c synthesis and SAR
2-methoxyethyl side chain requirement
Replicate lead compound; explore 5-position SAR
FGFR-driven tumor model lead optimization
Methoxyethyl-enabled selectivity window
FGFR1 vs VEGFR2 selectivity review; kinase panel profiling
Process chemistry and scale‑up
Improved predicted aqueous solubility (XLogP3 reduction)
Homogeneous coupling; reduced solvent use
Analytical reference standard
Certified purity and cold-chain integrity
HPLC method development; impurity profiling of FGFR inhibitor substance
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